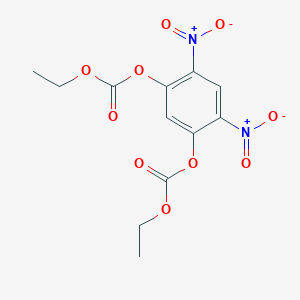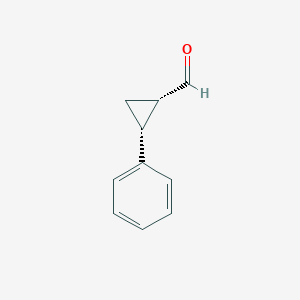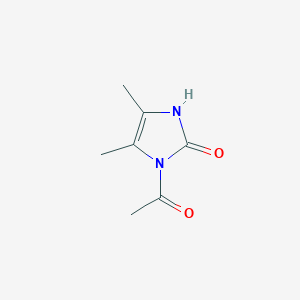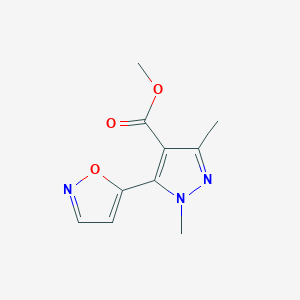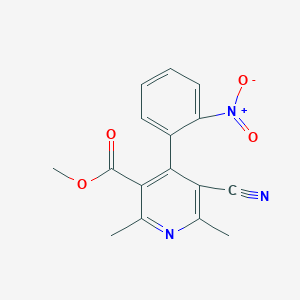
2-(Propylthio)nicotinic acid
Vue d'ensemble
Description
Synthesis Analysis
Nicotinic acid derivatives, including 2-(Propylthio)nicotinic acid, can be synthesized through various methods. For example, a synthesis approach involves the amination of 2-chloronicotinic acid with aromatic amine derivatives in hydrothermal reactions at 150–180°C, using potassium carbonate as a base, yielding moderate to excellent yields (Li et al., 2012)(Li et al., 2012). This method is efficient, environmentally friendly, and practical.
Molecular Structure Analysis
The molecular structure of 2-(methylthio)nicotinic acid, a closely related compound, has been analyzed using spectroscopic methods and DFT calculations, revealing details about its conformations, vibrational and electronic properties (Gökce & Bahçelī, 2013)(Gökce & Bahçelī, 2013). Such studies provide a foundation for understanding the structural characteristics of 2-(Propylthio)nicotinic acid by analogy.
Chemical Reactions and Properties
Nicotinic acid and its derivatives participate in various chemical reactions, contributing to their diverse properties. For instance, the herbicidal activity and structure-activity relationships of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been explored, demonstrating the potential for developing new herbicides (Yu et al., 2021)(Yu et al., 2021). These findings suggest that modifications to the nicotinic acid structure can significantly affect its chemical properties and biological activity.
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, including solubility, melting point, and crystallization behavior, are influenced by their molecular structure. For example, the crystal packing and crystallization tendency of 2-((2-ethylphenyl)amino)nicotinic acid from the melt have been studied, highlighting the impact of molecular conformation on these properties (Kalra et al., 2017)(Kalra et al., 2017). Such analyses are crucial for understanding the material characteristics of 2-(Propylthio)nicotinic acid.
Chemical Properties Analysis
The chemical properties of nicotinic acid derivatives, such as reactivity, stability, and interactions with other molecules, are key to their applications. Studies on the synthesis and characterization of complexes with nicotinic acid, like the synthesis of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid, provide insights into the coordination chemistry and potential applications of these compounds (Xanthopoulou et al., 2006)(Xanthopoulou et al., 2006).
Applications De Recherche Scientifique
Nicotinic acid, also known as niacin or vitamin B3, is involved in many vital processes within the bodies of living organisms . Its deficiency can lead to diseases like pellagra . While nicotinic acid has been used to reduce high levels of fats in the blood, its side effects have limited its use .
On the other hand, nicotinic acid derivatives have shown high efficacy in treating many diseases . For instance, some derivatives have proven effective against diseases such as pneumonia and kidney diseases . Some derivatives have also shown promising results against Alzheimer’s disease .
In terms of methods of application or experimental procedures, a number of 2-substituted aryl derivatives from nicotinic acid were synthesized . For example, 2-Bromo aryl substituents have shown anti-inflammatory and analgesic efficacy .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-propylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMDLVRDBYKTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379074 | |
| Record name | 2-(propylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Propylthio)nicotinic acid | |
CAS RN |
175135-22-5 | |
| Record name | 2-(propylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

